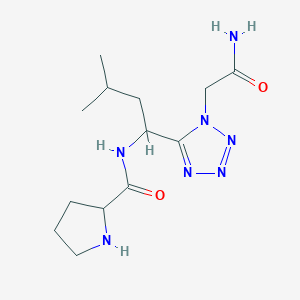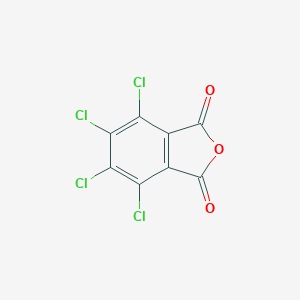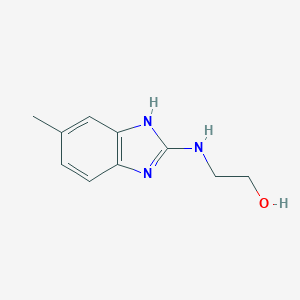
Bromuro de (3-trimetilsilil-2-propinil)trifenilfosfonio
Descripción general
Descripción
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide, also known as TPPB, is a synthetic compound that has recently been gaining attention due to its potential applications in a variety of scientific research areas. TPPB is a phosphonium salt that has been found to be highly soluble in organic solvents and has a relatively low melting point, making it a useful reagent in a variety of laboratory experiments. TPPB has been used in a variety of applications, including as a catalyst for organic reactions, as a reagent for the synthesis of organic compounds, and as a reagent for the synthesis of inorganic compounds. In recent years, TPPB has also been studied for its potential use in biochemistry and physiology, as its unique properties have been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Estas aplicaciones destacan la versatilidad del bromuro de (3-trimetilsilil-2-propinil)trifenilfosfonio en la síntesis orgánica y su papel en la creación de diversas estructuras químicas. Los investigadores continúan explorando su potencial en varios contextos, lo que lo convierte en un reactivo valioso en el campo de la química orgánica . Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar! 😊
Mecanismo De Acción
Target of Action
It is known to be a reactant in several chemical reactions, including horner-wadsworth-emmons olefination, aromatic ring umpolung, stereoselective wittig reaction, bromoetherification reactions, olefination of garner’s aldehyde, and regioselective wittig reaction .
Mode of Action
The compound interacts with its targets through various chemical reactions. For instance, in the Horner-Wadsworth-Emmons olefination, it participates in the formation of carbon-carbon double bonds . In the Wittig reaction, it is involved in the synthesis of alkenes from aldehydes or ketones .
Biochemical Pathways
Its role in various chemical reactions suggests that it may influence pathways related to the synthesis and modification of organic compounds .
Result of Action
The molecular and cellular effects of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide’s action would depend on the specific chemical reaction in which it is involved. For example, in the Wittig reaction, it contributes to the formation of alkenes .
Action Environment
The action, efficacy, and stability of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide can be influenced by various environmental factors. These may include the presence of other reactants, the pH, temperature, and solvent conditions of the reaction environment. It is also noted to be air sensitive and moisture sensitive .
Análisis Bioquímico
Biochemical Properties
(3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. It interacts with various enzymes and proteins, facilitating reactions such as the Horner-Wadsworth-Emmons olefination and Wittig reactions . These interactions are crucial for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules. The compound’s ability to participate in these reactions highlights its importance in biochemical research and organic chemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Trimethylsilyl-2-propynyl)triphenylphosphonium bromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas conditions and at room temperature . Exposure to air and moisture can lead to its degradation, affecting its efficacy in biochemical reactions. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, provided it is stored and handled correctly.
Propiedades
IUPAC Name |
triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26PSi.BrH/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSHVEOONSKWJF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrPSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369082 | |
| Record name | Triphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42134-49-6 | |
| Record name | Triphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Trimethylsilyl-2-propynyl)triphenylphosphonium Bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Fluoroimidazo[1,2-b]pyridazine](/img/structure/B44439.png)

![(6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B44443.png)


![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)




![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)

![38,38-Dihydroxy-4,5,13,14,22,23,31,32-octaoctoxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2,4,6,8,10(41),11,13,15,17,19,21,23,25,27,29,31,33,35(40)-nonadecaene](/img/structure/B44469.png)